Ethanol, 2,2'-(propylimino)bis-

Description

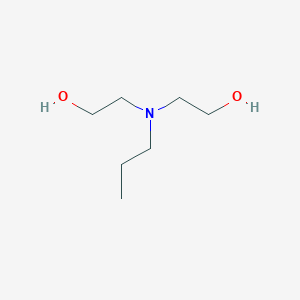

Structure

3D Structure

Properties

IUPAC Name |

2-[2-hydroxyethyl(propyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-2-3-8(4-6-9)5-7-10/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZICRFXCUVKDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064463 | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6735-35-9 | |

| Record name | Propyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6735-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006735359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(propylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Reaction Pathways for N Propyl Diethanolamine and Its Derivatives

Catalytic Synthesis Routes and Mechanistic Investigations

The synthesis of N-Propyl Diethanolamine (B148213) and related compounds can be achieved through various catalytic routes, each with distinct mechanisms and advantages.

Direct N-Alkylation Approaches with Propylating Agents

Direct N-alkylation of diethanolamine is a primary method for synthesizing N-Propyl Diethanolamine. This reaction involves the introduction of a propyl group onto the nitrogen atom of the diethanolamine molecule.

One common approach involves the use of alkylating agents such as dialkyl sulfates in the presence of an alkali metal carbonate. This method promotes N-alkylation while minimizing the undesirable O-alkylation of the hydroxyl groups. google.com The reaction is typically conducted at temperatures ranging from 20 to 150°C for 1 to 4 hours. google.com The use of a slight molar excess of sodium carbonate helps to neutralize the sulfate (B86663) ions liberated during the reaction. google.com

For instance, the reaction of diethanolamine with diethyl sulfate in the presence of sodium carbonate and water at approximately 92°C has been shown to produce N-ethyldiethanolamine with a high yield and no formation of O-ethylated derivatives. google.com A similar principle can be applied using a propylating agent to yield N-Propyl Diethanolamine.

The N-alkylation of primary amines is a critical process in organic synthesis, leading to chemicals with wide applications. nih.gov Selective monoalkylation is often a key challenge, as over-alkylation can lead to less desirable products. nih.gov

Utilization of Supported Catalysts in Diethanolamine Derivatization

Supported catalysts offer several advantages in the synthesis of diethanolamine derivatives, including increased efficiency, selectivity, and ease of separation.

Nickel and copper nanoparticles supported on various materials like NaX zeolite, magnesium oxide (MgO), and γ-Al2O3 have proven to be effective catalysts for the N-alkylation of amines with alcohols. finechem-mirea.rufinechem-mirea.ru These reactions are typically carried out in a continuous mode in a plug-flow reactor with a fixed catalyst bed at temperatures between 160–240°C and atmospheric hydrogen pressure. finechem-mirea.rufinechem-mirea.ru This method can lead to high yields of mono-N-alkylated products, up to 99%. finechem-mirea.rufinechem-mirea.ru For example, a CuO-NiO/γ-Al2O3 catalyst has been successfully used for the N-alkylation of ethylenediamine (B42938) with various alcohols, demonstrating the applicability of such systems for amine alkylation. researchgate.net

The choice of support material can significantly influence the catalyst's activity and the resulting polymer properties in polymerization reactions. mdpi.com For instance, in the context of metallocene catalysts, silica-aluminas can produce significantly higher activity compared to silica (B1680970) or alumina (B75360) alone. mdpi.com This highlights the importance of the support's acidic properties in activating the catalyst. mdpi.com

Sustainable Synthesis from Bio-based Precursors and Renewable Resources

The use of bio-based precursors and renewable resources for the synthesis of N-Propyl Diethanolamine and its derivatives is a growing area of interest, driven by the principles of green chemistry.

Rosin (B192284), a renewable and inexpensive raw material, can be used to prepare derivatives of diethanolamine. scientific.netresearchgate.net For example, N-(3-rosin acyloxy-2-hydroxyl) propyl-N,N diethanolamine has been synthesized from rosin. scientific.netresearchgate.net The process involves the modification of rosin with epichlorohydrin, followed by a reaction with diethanolamine. scientific.netresearchgate.net

Dialkyl carbonates are considered environmentally benign alkylating agents and can be used for the N-alkylation of amines. nih.gov The lower reactivity of dialkyl carbonates compared to alkyl halides can be overcome by using a suitable catalyst, which also enhances product selectivity. nih.gov

Functionalization and Derivatization of the N-Propyl Diethanolamine Backbone

The N-Propyl Diethanolamine backbone can be further functionalized and derivatized to create compounds with specific properties and applications.

Synthesis and Characterization of Rosin Acyl Oxy-2-Hydroxyl Propyl-N,N Diethanolamine

As mentioned previously, rosin can be utilized to synthesize complex derivatives of diethanolamine. The synthesis of N-(3-rosin acyloxy-2-hydroxyl) propyl-N,N diethanolamine involves a two-step process. First, rosin is modified with epichlorohydrin. Subsequently, the modified rosin reacts with diethanolamine. scientific.netresearchgate.net

Optimal reaction conditions for the second step have been identified as a mole ratio of modified rosin to diethanolamine of 1:2, a reaction temperature of 78°C, and a reaction time of 2.5 hours. scientific.netresearchgate.net The chemical structure of the resulting rosin amide derivative can be confirmed using analytical techniques such as Fourier transform infrared spectroscopy (FTIR) and liquid chromatography-mass spectrometry (LC-MS). scientific.netresearchgate.net

Table 1: Synthesis of N-(3-rosin acyloxy-2-hydroxyl) propyl-N,N diethanolamine

| Parameter | Value |

| Reactant 1 | Modified Rosin |

| Reactant 2 | Diethanolamine |

| Mole Ratio (Modified Rosin:Diethanolamine) | 1:2 |

| Reaction Temperature | 78°C |

| Reaction Time | 2.5 hours |

This table summarizes the optimal reaction conditions for the synthesis of a rosin-based diethanolamine derivative. scientific.netresearchgate.net

Quaternization Reactions and Formation of Quaternary Ammonium (B1175870) Salts

Quaternization is a key reaction for modifying the properties of tertiary amines like N-Propyl Diethanolamine, leading to the formation of quaternary ammonium salts (QAS). QAS have a wide range of applications due to their cationic nature. mdpi.com

The quaternization reaction, also known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (SN2) reaction where a tertiary amine reacts with an alkyl halide. nih.gov This process results in the formation of two ions of opposite charge. nih.gov The reaction is typically carried out by reacting the tertiary amine with an alkylating agent, such as an alkyl halide, at temperatures ranging from 20° to 160°C. google.com Solvents with a relatively low dielectric constant can be used to facilitate the synthesis and purification of the resulting QAS. nih.gov

For example, the quaternization of N-methyldiethanolamine with benzyl (B1604629) chloride produces benzylbis(2-hydroxyethyl)methylammonium chloride. researchgate.net Similarly, N-Propyl Diethanolamine can be quaternized to form various QAS with tailored properties. The choice of the alkylating agent is crucial as it determines the nature of the fourth organic group attached to the nitrogen atom, influencing the final properties of the QAS. mdpi.com

Table 2: General Conditions for Quaternization of Alkanolamines

| Parameter | Range |

| Reactant | Tertiary Alkanolamine (e.g., N-Propyl Diethanolamine) |

| Alkylating Agent | Alkyl Halide (e.g., Propyl Bromide) |

| Temperature | 20°C - 160°C |

| Preferred Temperature | 40°C - 120°C |

This table outlines the general reaction conditions for the synthesis of quaternary ammonium salts from alkanolamines. google.com

Formation of Other N-Protected or Ethoxylated Diethanolamine Derivatives

The synthesis of diethanolamine derivatives often requires strategic chemical modifications to achieve desired functionalities and to control reaction selectivity. Two common strategies involve the protection of the secondary amine and the ethoxylation of the hydroxyl groups. These approaches allow for the synthesis of a diverse range of molecules with tailored properties.

N-Protected Diethanolamine Derivatives

Protecting the secondary amino group of diethanolamine is a critical step in multi-step syntheses to prevent its reaction while modifying other parts of the molecule, such as the two hydroxyl groups. The choice of the protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.

Another approach involves the use of a phthaloyl group to protect a primary amino group in a precursor that is later used to N-alkylate diethanolamine. google.com A more direct, though potentially lower-yielding, method involves forgoing the protecting group altogether. This simplifies the synthesis by reducing the number of steps. finechem-mirea.ru For instance, N,N-di(2-chloroethyl)amine can be synthesized from diethanolamine and thionyl chloride without N-protection, although this can lead to a higher proportion of byproducts. finechem-mirea.ru

The synthesis of N-substituted diethanolamine derivatives can also be achieved through direct N-alkylation. For example, reacting diethanolamine with bromoacetonitrile (B46782) in the presence of a tertiary amine like triethylamine (B128534) yields N,N-bis(2-hydroxyethyl)aminoacetonitrile. google.com

Table 1: Synthetic Strategies for N-Protected Diethanolamine Derivatives

| Derivative | Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|---|

| N-Boc-diethanolamine | Diethanolamine | Di-tert-butyl dicarbonate | Protects the secondary amine for subsequent reactions on the hydroxyl groups. | google.com |

| N,N-di(2-chloroethyl)amine | Diethanolamine | Thionyl chloride | A simplified synthesis that avoids a protecting group, but may result in lower yields of the main product. | finechem-mirea.ru |

Ethoxylated Diethanolamine Derivatives

Ethoxylation is a process where ethylene (B1197577) oxide is added to a substrate, in this case, diethanolamine, to form a chain of polyethylene (B3416737) glycol (PEG) ethers. wikipedia.org This reaction is significant for producing nonionic surfactants and intermediates for various industrial applications. wikipedia.org The reaction of ethylene oxide with diethanolamine can lead to the formation of triethanolamine (B1662121) and other ethoxylated products. wikipedia.org

The ethoxylation of diethanolamine is typically performed by reacting it with ethylene oxide under controlled conditions. google.comresearchgate.net Industrial processes often carry out this reaction at elevated temperatures (e.g., 120-180°C) and pressures, sometimes using a catalyst like potassium hydroxide. wikipedia.orggoogle.com The stoichiometry of the reactants is a key factor in controlling the distribution of the resulting products, such as mono-, di-, and triethanolamine. wikipedia.org

A significant challenge in the ethoxylation of amines is the formation of undesirable byproducts, such as glycol ether amines and vinyl ether ethoxylates. google.comgoogle.com Research has shown that adding an acid to the reaction mixture prior to or concurrently with the addition of ethylene oxide can significantly reduce the formation of these byproducts. google.comresearchgate.netgoogle.com Acids such as acetic acid or sulfuric acid have been used effectively in this regard. google.comresearchgate.net For example, the addition of about 1% acetic acid to diethanolamine before reacting it with 0.75 equivalents of ethylene oxide was found to decrease the amount of glycol ether byproducts formed. researchgate.net

The reaction can be conducted under anhydrous conditions or in the presence of a solvent like water. researchgate.net The goal is to achieve a high conversion of the starting amine while minimizing side reactions. The degree of ethoxylation, meaning the number of ethylene oxide units added per molecule of diethanolamine, can be controlled by adjusting the molar ratio of ethylene oxide to the amine. google.comresearchgate.net

Table 2: Ethoxylation of Diethanolamine

| Product | Substrate | Reagents & Conditions | Purpose/Outcome | Reference |

|---|---|---|---|---|

| Triethanolamine | Diethanolamine | Ethylene oxide; 120°C; 340-415 kPa | Ethoxylation to prepare a sample with a nominal molar equivalent of EO/DEA of 0.75. | google.com |

| Triethanolamine (Improved Process) | Diethanolamine | Ethylene oxide, Glacial acetic acid (1 wt%); 120°C | Reduction of undesired glycol ether amine byproducts. | google.comresearchgate.net |

| Triethanolamine (Improved Process) | Diethanolamine | Ethylene oxide, Sulfuric acid/water (1.1 wt%/9.8 wt%); 120°C | Reduction of undesired glycol ether amine byproducts. | google.comgoogle.com |

Spectroscopic and Advanced Analytical Characterization of N Propyl Diethanolamine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of N-propyl diethanolamine (B148213) and its derivatives. nih.gov Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of N-substituted diethanolamines, distinct signals correspond to the different types of protons present in the molecule. For instance, in N-methyldiethanolamine, the protons of the methyl group attached to the nitrogen atom appear as a singlet, while the methylene (B1212753) protons of the ethanol (B145695) groups give rise to triplets due to coupling with adjacent protons. The chemical shifts of these signals are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Hydroxyl Protons (-OH): These protons typically appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration.

Methylene Protons adjacent to Oxygen (-CH₂-O): These protons are deshielded by the electronegative oxygen atom and usually appear as a triplet.

Methylene Protons adjacent to Nitrogen (-CH₂-N): These protons are also deshielded and often appear as a triplet.

Propyl Group Protons (-CH₂-CH₂-CH₃): The protons of the propyl group will show characteristic multiplets: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For N-propyl diethanolamine, one would expect to see separate signals for the three different carbons of the propyl group and the two equivalent carbons of each ethanolamine (B43304) arm. The chemical shifts are indicative of the carbon's local electronic environment. For example, carbons bonded to the electronegative oxygen and nitrogen atoms will be shifted downfield. In the case of N-(3-Aminopropyl)diethanolamine, the carbon atoms of the diethanolamine moiety and the aminopropyl chain can be clearly distinguished and assigned. chemicalbook.com

The following table summarizes typical chemical shift ranges for the carbon atoms in N-substituted diethanolamines.

| Carbon Atom | Typical ¹³C Chemical Shift (ppm) |

| -CH₂-OH | 55-65 |

| -CH₂-N | 50-60 |

| N-CH₂- (propyl) | 50-60 |

| -CH₂- (propyl) | 20-30 |

| -CH₃ (propyl) | 10-15 |

| Data derived from general principles of ¹³C NMR spectroscopy and analysis of similar structures. organicchemistrydata.org |

Combining the data from both ¹H and ¹³C NMR allows for a complete and unambiguous structural assignment of N-propyl diethanolamine and its derivatives. rsc.org

Utilization of Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govnih.gov For N-propyl diethanolamine and its derivatives, FTIR is particularly useful for confirming the presence of hydroxyl (-OH), amine (N-H, if present), and alkyl (C-H) groups. nih.govresearchgate.net

The FTIR spectrum of N-propyl diethanolamine would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, often indicating hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the propyl and ethanol groups.

C-N Stretch: The stretching vibration of the C-N bond typically appears in the 1000-1200 cm⁻¹ region.

C-O Stretch: A strong absorption band for the C-O stretching vibration is expected in the 1000-1150 cm⁻¹ range.

The following table provides a summary of the expected FTIR absorption bands for N-propyl diethanolamine.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |

| Alkyl (C-H) | Stretching | 2850-3000 |

| Amine (C-N) | Stretching | 1000-1200 |

| Alcohol (C-O) | Stretching | 1000-1150 |

| Data derived from general principles of FTIR spectroscopy and analysis of similar structures. researchgate.netresearchgate.net |

By analyzing the presence, position, and shape of these absorption bands, the functional group composition of N-propyl diethanolamine and its derivatives can be reliably determined. This technique is also sensitive to changes in the molecular structure, making it useful for monitoring chemical reactions involving these compounds.

Mass Spectrometric Techniques for Purity Assessment and Molecular Identification (e.g., LC-MS, GC-MS, ESI-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. nih.govresearchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly employed for the analysis of N-propyl diethanolamine and its derivatives. rsc.orgchemicalbook.comnist.govrsc.orgsielc.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov For the analysis of N-substituted diethanolamines, derivatization may sometimes be necessary to improve their volatility and chromatographic behavior. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. The liquid chromatograph separates the components of a mixture in solution, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like N-propyl diethanolamine. nih.govbohrium.com ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment these ions and obtain structural information. nih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and non-volatile compounds. It can be used to confirm the molecular weight of N-propyl diethanolamine and its derivatives with high accuracy. The technique is also useful for studying non-covalent interactions and for the analysis of complex mixtures.

The following table summarizes the expected mass spectrometric data for N-propyl diethanolamine.

| Technique | Ionization Mode | Expected m/z |

| GC-MS (Electron Ionization) | Positive | Molecular ion peak and characteristic fragment ions |

| LC-MS (ESI) | Positive | [M+H]⁺ |

| ESI-MS | Positive | [M+H]⁺ |

| M represents the molecular weight of N-propyl diethanolamine. |

These mass spectrometric techniques provide a high degree of certainty in the identification and purity assessment of N-propyl diethanolamine and its derivatives.

Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation, quantification, and purity analysis of N-propyl diethanolamine and its derivatives. nih.govchemicalbook.comrsc.orgsielc.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. researchgate.net For N-substituted diethanolamines, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The retention time of the compound can be used for identification, and the peak area can be used for quantification. d-nb.infonih.gov The choice of detector, such as a UV detector or a mass spectrometer (in LC-MS), depends on the specific analytical requirements. researchgate.net Method development may involve optimizing the mobile phase composition, pH, and column temperature to achieve the desired separation. researchgate.net

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. nih.govscispace.com For N-propyl diethanolamine, which has a relatively high boiling point, a high-temperature capillary column would be required. researchgate.net As mentioned previously, derivatization can be employed to increase the volatility of the analyte. nih.gov A flame ionization detector (FID) is commonly used for the quantification of organic compounds in GC, while a nitrogen-phosphorus detector (NPD) can provide enhanced sensitivity for nitrogen-containing compounds like N-propyl diethanolamine. usp.org

The following table outlines typical chromatographic conditions for the analysis of N-propyl diethanolamine.

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with additives | UV or MS |

| GC | Polar Capillary Column | Helium or Nitrogen | FID or NPD |

| These are general conditions and may need to be optimized for specific applications. |

The selection of the appropriate chromatographic method and conditions is crucial for achieving accurate and reliable separation and quantification of N-propyl diethanolamine and its derivatives.

Thermal Analysis in the Characterization of N-Substituted Diethanolamine Derivatives (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability and phase behavior of N-substituted diethanolamine derivatives. nist.govd-nb.info

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature and to study the thermal stability of a compound. For N-propyl diethanolamine derivatives, TGA can reveal the temperature at which the compound begins to degrade and can provide insights into the decomposition mechanism.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions. For N-propyl diethanolamine derivatives, DSC can be used to determine the melting point and to characterize the crystalline or amorphous nature of the material.

The following table summarizes the type of information obtained from thermal analysis of N-substituted diethanolamine derivatives.

| Technique | Information Obtained |

| TGA | Decomposition temperature, thermal stability, residue content |

| DSC | Melting point, crystallization temperature, glass transition temperature, heat of fusion |

| The specific thermal properties will depend on the particular derivative being analyzed. |

Interfacial Chemistry and Adsorption Phenomena

Investigation of N-Propyl Diethanolamine (B148213) as a Corrosion Inhibitor

N-Propyl diethanolamine belongs to the class of alkanolamines, organic compounds that contain both hydroxyl (-OH) and amino (-NR2) functional groups. These structural features, particularly the presence of nitrogen and oxygen heteroatoms with lone pairs of electrons, make it a candidate for investigation as a corrosion inhibitor. The nitrogen and oxygen atoms can act as adsorption centers on metal surfaces, forming a protective layer that isolates the metal from corrosive environments.

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. While specific studies on N-Propyl diethanolamine are not extensively detailed in the provided search results, the behavior of its parent compound, diethanolamine (DEA), offers significant insights.

Potentiodynamic and Galvanostatic Polarization: These methods are used to study the kinetics of anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. By applying a potential or current and measuring the response, parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. The inhibition efficiency (IE%) is a key metric calculated from these measurements, often using the formula:

IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

Studies on diethanolamine (DEA) in 0.5 M H2SO4 on mild steel have shown it to be an effective inhibitor. peacta.org Galvanostatic polarization studies revealed that DEA functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions. peacta.org At a concentration of 10⁻³ M at 303 K, DEA exhibited an inhibition efficiency of 88.7%. peacta.org Potentiostatic polarization studies further indicated that DEA acts as a strong passivating agent, promoting the formation of a protective, passive film on the steel surface. peacta.org

The data from such studies can be summarized to compare inhibitor performance at various concentrations.

Electrochemical Parameters for DEA on Mild Steel in 0.5 M H₂SO₄

| Concentration (M) | Ecorr (mV vs SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -480 | 1850 | - |

| 10⁻⁷ | -478 | 825 | 55.3 |

| 10⁻⁶ | -475 | 610 | 67.0 |

| 10⁻⁵ | -472 | 415 | 77.5 |

| 10⁻⁴ | -468 | 290 | 84.3 |

| 10⁻³ | -465 | 209 | 88.7 |

This table is generated based on data for Diethanolamine (DEA) from a study on mild steel in a sulfuric acid medium. peacta.org

The primary mechanism by which organic inhibitors like N-Propyl diethanolamine protect metals is through adsorption onto the metal surface, forming a barrier film. peacta.org This film displaces water and aggressive ions, thereby slowing the corrosion process.

The adsorption process can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical (chemisorption), involving charge sharing or transfer from the inhibitor to the metal surface to form a coordinate-type bond. peacta.org For diethanolamine (DEA), studies suggest that it inhibits corrosion through physical adsorption on the mild steel surface. peacta.org The adsorption of DEA on mild steel in a sulfuric acid environment was found to follow the Frumkin's adsorption isotherm. peacta.org

The formation of the protective film is a dynamic process. In the case of inhibitors in a solution, the film forms as the inhibitor molecules adsorb onto the substrate. The effectiveness of this film depends on its thickness, density, and the strength of its adhesion to the surface. researchgate.net The presence of both amine and hydroxyl groups in N-Propyl diethanolamine allows for multiple points of attachment to the metal surface, potentially leading to a more stable and effective protective layer.

The molecular structure of an organic compound is a critical determinant of its corrosion inhibition efficiency. Key structural features include the presence of heteroatoms (like N, O, S, P), multiple bonds, and aromatic rings, which can act as active centers for adsorption. peacta.orgnih.gov

In N-Propyl diethanolamine (C7H17NO2), the nitrogen and oxygen atoms are the primary centers for adsorption via electron donation to the vacant d-orbitals of iron. peacta.org The molecule consists of a tertiary amine nitrogen, two hydroxyl groups, and a propyl group attached to the nitrogen.

Heteroatoms: The nitrogen and oxygen atoms possess lone pairs of electrons, making them effective sites for coordination with the metal surface.

Propyl Group: Compared to its parent compound diethanolamine, N-Propyl diethanolamine has an n-propyl (-C3H7) substituent on the nitrogen atom. This alkyl group is an electron-donating group, which increases the electron density on the nitrogen atom. This enhanced electron density can lead to stronger coordination with the metal surface, potentially improving inhibition efficiency. The larger molecular size of N-Propyl diethanolamine may also contribute to greater surface coverage, further hindering the corrosion process.

Hydroxyl Groups: The two hydroxyl groups (-OH) provide additional sites for adsorption and can participate in hydrogen bonding, which may stabilize the protective film.

Studies on related compounds like diethylenetriamine (B155796) (DETA) highlight that its high electron density on the nitrogen functional groups enables it to act as an electron donor and form ligand covalent bonds with metal surfaces. acs.org This principle supports the expected inhibitory action of N-Propyl diethanolamine.

Chelation Chemistry and Metal Ion Complexation

The same structural features that make N-Propyl diethanolamine a potential corrosion inhibitor—the nitrogen and oxygen atoms with lone pair electrons—also allow it to function as a chelating agent. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion.

N-Propyl diethanolamine can act as a tridentate ligand, coordinating to a metal ion through its nitrogen atom and the oxygen atoms of its two hydroxyl groups, forming a stable chelate ring structure. This N,O,O-coordination is a known binding motif for N-alkyldiethanolamines. biotage.com

The effectiveness of diethanolamine-based molecules as ligands has been demonstrated in various chemical systems. For example, a related compound, N-(3-aminopropyl)diethanolamine, which has an N2O2 donor set, reacts with cobalt(II) chloride to form a complex hexanuclear Co(III)4Co(II)2 core, showcasing its robust chelating ability. lookchem.com

Furthermore, polymer-bound diethanolamine (PS-DEAM) has been shown to be an effective scavenger for a variety of oxophilic (oxygen-loving) transition metals, including Lewis acids like titanium(IV) and tin(IV) complexes. biotage.com This demonstrates the strong affinity of the diethanolamine moiety for metal ions, a fundamental aspect of its coordination chemistry.

Coordination Capabilities of Diethanolamine-based Ligands

| Ligand Type | Metal Ion | Application/Observation |

|---|---|---|

| N-alkyldiethanolamine | General | Acts as a tridentate (N, O, O) ligand. biotage.com |

| N-(3-aminopropyl)diethanolamine | Cobalt(II) | Forms a complex hexanuclear mixed-valent core. lookchem.com |

| Polymer-bound diethanolamine | Titanium(IV), Tin(IV) | Effective scavenger, indicating strong complexation. biotage.com |

The ability of diethanolamine and its derivatives to chelate metal ions has been exploited in materials synthesis and purification.

A prominent example is the use of diethanolamine (DEA) as a chelating agent in a fluorine-free chemical solution deposition method for creating YBa2Cu3O7 (YBCO) superconducting thin films. researchgate.net In this process, DEA is added to the precursor solution containing the metal propionates. The chelation of the metal ions (Y³⁺, Ba²⁺, Cu²⁺) by DEA helps to keep them dissolved and prevents their premature precipitation, ensuring a homogeneous solution that is critical for the growth of high-quality thin films upon thermal processing. researchgate.net

In a different application related to chemical synthesis, a polymer-bound version of diethanolamine (PS-DEAM) is used as a scavenger resin to purify reaction products. biotage.com For instance, in Suzuki coupling reactions, PS-DEAM is used to remove excess boronic acid. It is also employed to quench and remove titanium and tin-based Lewis acid catalysts from reactions like the Sakurai and Mukaiyama aldol (B89426) reactions, eliminating the need for a traditional aqueous workup and simplifying the purification process. biotage.com These applications underscore the practical utility of the diethanolamine scaffold as a chelating agent in advanced materials and chemical fabrication.

Research on Gas Absorption and Separation Technologies

Development of Formulated Amine Solvents and Performance Enhancers for CO2 Capture

A common strategy involves blending a tertiary amine like MDEA with a small amount of a cyclic diamine like piperazine (B1678402) (PZ). ifpenergiesnouvelles.fr This combines the high absorption capacity and low regeneration energy of the tertiary amine with the rapid kinetics of the activator. ifpenergiesnouvelles.frifpenergiesnouvelles.fr For instance, studies on MDEA blended with hexylamine (B90201) (HA) showed a significant enhancement in absorption rates compared to MDEA alone, with an optimal blend demonstrating lower regeneration energy requirements. ifpenergiesnouvelles.fr

While no specific formulations involving N-propyl diethanolamine (B148213) were identified in the research, it is a strong candidate for use in such blended systems. Its tertiary amine structure suggests it would serve as the high-capacity, low-energy base solvent, which could then be enhanced with a suitable activator to improve kinetic performance. The choice of the n-propyl group may influence properties like solubility, viscosity, and surface tension compared to the more common methyl group in MDEA.

Environmental Considerations of Amine Emissions from Capture Processes

The operation of amine-based CO2 capture plants can lead to the emission of the amine solvent and its degradation products into the atmosphere. bellona.org These emissions can occur with the cleaned flue gas leaving the absorber. The degradation of amines in the capture process or subsequently in the atmosphere can form potentially harmful substances, including nitrosamines, nitramines, aldehydes, and volatile organic compounds (VOCs). bellona.org

The specific nature and quantity of these emissions depend on the amine's structure, its volatility, the composition of the flue gas (especially NOx levels), and the operating conditions of the plant. For instance, secondary amines can form stable nitrosamines, which are a significant environmental concern. Tertiary amines are not expected to form stable nitrosamines directly, which is a potential advantage. However, they can degrade into secondary amines, which could then form nitrosamines. globalccsinstitute.com

There is no specific data available on the emissions profile or environmental impact of N-propyl diethanolamine from a capture facility. Any assessment would require detailed studies on its degradation pathways and products, as well as its atmospheric chemistry. Regulatory bodies often set strict emission limits for compounds like ammonia (B1221849) and specific nitrosamines such as N-Nitrosodimethylamine (NDMA) to minimize environmental and health risks.

Biological Activity, Toxicology, and Environmental Fate Studies

Assessment of Antimicrobial and Antifungal Properties

The antimicrobial and antifungal capabilities of N-alkyldiethanolamines are influenced by their chemical structure, particularly the length of the alkyl chain attached to the nitrogen atom.

In Vitro Efficacy against Pathogenic Microorganisms

While specific in vitro efficacy studies for Ethanol (B145695), 2,2'-(propylimino)bis- against named pathogenic microorganisms are not extensively detailed in publicly available literature, the broader class of N-alkyldiethanolamines has been a subject of antimicrobial research. The effectiveness of these compounds is often linked to their structure. For instance, studies on related compounds have shown that a long alkyl chain attached to the nitrogen can enhance antifungal activity. nih.gov

Some ethanolamine (B43304) derivatives have demonstrated antibacterial activity against various strains. kao.com For example, N-(n-dodecyl)diethanolamine, which has a much longer alkyl chain, has been shown to lyse growing cells of Escherichia coli by causing cofactor leakage. However, other research indicates that some N-alkyldiethanolamines can be utilized by certain bacteria as a carbon source.

It is known that tertiary amine groups can be protonated in acidic environments, leading to a positive charge that can interact with negatively charged microbial cell membranes, potentially causing disruption. dovepress.com However, without specific minimum inhibitory concentration (MIC) data for Ethanol, 2,2'-(propylimino)bis-, its precise efficacy against specific pathogens remains unquantified in the reviewed literature.

Evaluation as Wood Preservatives

The use of Ethanol, 2,2'-(propylimino)bis- as a wood preservative is not well-documented in scientific and patent literature. The field of wood preservation utilizes a variety of chemical systems to protect wood from degradation by fungi and insects. epa.gov These include established preservatives like chromated copper arsenate (CCA) and creosote, as well as newer organic biocides such as triazoles and isothiazolones. preservedwood.orgfrontiersin.org

Some amine-based systems are used in wood preservation, often in combination with copper. frontiersin.org For example, amine oxides have been investigated as wood preservatives due to their biocidal activity, low toxicity to non-target organisms, and good water stability. Furthermore, polyamines have been used in copper-based preservative formulations to help with complex formation and penetration into the wood. google.com While Ethanol, 2,2'-(propylimino)bis- contains a tertiary amine group, its specific efficacy and suitability for wood preservation have not been established in the reviewed sources. The development of new wood preservatives often focuses on broad-spectrum activity, low environmental impact, and long-term stability, criteria against which any new candidate compound would need to be rigorously tested. preservedwood.org

Environmental Biodegradation and Persistence Profile

The environmental fate of N-alkyldiethanolamines is largely determined by their susceptibility to microbial degradation, which is highly dependent on their molecular structure.

Aerobic and Anaerobic Degradation in Aquatic and Terrestrial Environments

The biodegradability of Ethanol, 2,2'-(propylimino)bis- is expected to be limited. Studies on a range of diethanolamine (B148213) compounds have shown that the substitution on the tertiary amine group is a critical factor for microbial attack. tdl.org Research using both selectively isolated bacteria and acclimated sewage populations found that while diethanolamine and methyl-diethanolamine were degradable, compounds with larger alkyl groups were more resistant. nih.gov

Specifically, substitution with isopropyl, 3-aminopropyl, n-butyl, or t-butyl groups resulted in biologically recalcitrant compounds. nih.gov Given that the n-propyl group of Ethanol, 2,2'-(propylimino)bis- is structurally similar to these, it is likely to exhibit persistence in the environment.

Aerobic Degradation: In aerobic environments, microorganisms use oxygen to break down organic compounds. nih.gov The process involves enzymes that can hydroxylate the alkane chains, making them more susceptible to further degradation. However, the structure of certain synthetic chemicals can prevent these initial enzymatic attacks.

Anaerobic Degradation: Anaerobic degradation occurs in the absence of oxygen and involves a consortium of different microorganisms. mdpi.com While some simpler ethanolamines can be degraded anaerobically, complex substitutions on the amine nitrogen tend to hinder this process. nih.gov

Factors Influencing the Biodegradability of N-Alkyl Diethanolamines

Several factors related to molecular structure influence the biodegradability of N-alkyl diethanolamines and other amine compounds. ncsu.edu

Alkyl Chain: The size and branching of the N-alkyl group are critical. Studies have shown that while short-chain substituents like a methyl group allow for degradation, larger and more complex groups like propyl, butyl, and isopropyl render the molecule recalcitrant to microbial action. nih.gov

Tertiary Amine Group: The presence of a tertiary amine group itself can be a feature that hinders biodegradation. dovepress.com

Hydrophilicity/Hydrophobicity: The balance between the hydrophilic diethanolamine portion and the hydrophobic alkyl group affects the molecule's interaction with microbial cells and enzymes. ncsu.edu

General Molecular Features: Features that generally increase aerobic biodegradation include the presence of hydroxyl groups and unsubstituted linear alkyl chains. Conversely, tertiary amine groups are often associated with decreased biodegradability.

Ecotoxicological Investigations

The ecotoxicological profile of Ethanol, 2,2'-(propylimino)bis- and related compounds indicates potential hazards to aquatic organisms. For the synonym N-(n-Propyl)diethanolamine, toxicological data indicates it is a poison by ingestion and skin contact and acts as a severe eye irritant. chemicalbook.com

While specific ecotoxicity data for Ethanol, 2,2'-(propylimino)bis- is limited, studies on structurally similar compounds provide insight. Amine oxides, which are derived from tertiary amines, are known to be highly toxic to aquatic life. kao.comnih.gov The toxicity of these cationic chemicals often increases with the length of the alkyl chain. nih.gov

For the related compound (3-Aminopropyl)diethanolamine, ecotoxicity data is available and summarized in the table below. This compound appears to be corrosive and produces toxic oxides of nitrogen during combustion. nih.gov

Ecotoxicity Data for (3-Aminopropyl)diethanolamine

| Endpoint | Test Duration (hr) | Species | Value (mg/L) |

| EC50 | 48h | Crustacea | 6.2 |

| EC50 | 96h | Algae or other aquatic plants | >350 |

| NOEC(ECx) | 48h | Crustacea | <1 |

| LC50 | 96h | Fish | >460 |

| This table is based on data for a related, but distinct, chemical compound and should be interpreted with caution. |

Aquatic Toxicity Profiling in Marine and Freshwater Systems

While specific aquatic toxicity data for Ethanol, 2,2'-(propylimino)bis- is not extensively available, studies on structurally similar alkanolamines, such as diethanolamine (DEA), provide significant insights into the potential environmental effects on aquatic ecosystems. Alkanolamines are generally characterized by high water solubility and are susceptible to biodegradation, which tends to limit their persistence in the environment. santos.com They are not expected to bioaccumulate in aquatic organisms, as indicated by low bioconcentration factor (BCF) values. santos.com

Research on diethanolamine shows it has moderate acute toxicity to aquatic life. scispace.com The toxicity can be influenced by the pH of the water, with the un-ionized form of alkyl amines being the major toxic species in seawater systems. ictulsa.com

The following table summarizes acute and chronic aquatic toxicity data for the representative alkanolamine, diethanolamine (DEA).

Interactive Data Table: Aquatic Toxicity of Diethanolamine (DEA)

| Species | Type of Test | Endpoint | Duration | Result (mg/L) |

| Pimephales promelas (Fathead minnow) | Acute | LC50 | 96 h | 1460 |

| Daphnia magna (Water flea) | Acute | EC50 | 48 h | 73 |

| Scenedesmus subspicatus (Green algae) | Acute | EC50 | 72 h | 7.8 |

| Pimephales promelas (Fathead minnow) | Chronic | NOEC | 32 d | 6.8 |

| Daphnia magna (Water flea) | Chronic | NOEC | 21 d | 3.16 |

This data is for Diethanolamine (DEA) and serves as a proxy for understanding the potential aquatic toxicity of N-propyldiethanolamine.

Genotoxicity and Carcinogenicity Research Relevant to Alkanolamines

The genotoxic and carcinogenic potential of alkanolamines has been investigated through various studies, primarily focusing on prominent members of the group like diethanolamine (DEA) and triethanolamine (B1662121) (TEA). These studies are relevant for assessing the potential risks of other alkanolamines such as N-propyldiethanolamine due to their structural similarities.

The International Agency for Research on Cancer (IARC) has classified diethanolamine as "possibly carcinogenic to humans" (Group 2B). This classification is based on sufficient evidence in experimental animals. The U.S. National Toxicology Program (NTP) conducted a two-year skin painting study which concluded there was clear evidence of carcinogenic activity of DEA in mice, based on increased incidences of liver and kidney tumors. epa.gov For triethanolamine, an NTP study found equivocal evidence of carcinogenic activity in male mice based on the occurrence of liver hemangiosarcoma and some evidence in female mice based on increased incidences of hepatocellular adenoma. unit.no

A potential mechanism for the carcinogenicity of some alkanolamines is their conversion to N-nitrosamines, such as N-nitrosodiethanolamine (NDELA), which are known carcinogens. epa.gov However, this may not account for all observed tumorigenicity, particularly in the liver. epa.gov Another proposed mechanism involves the disruption of choline (B1196258) metabolism, leading to effects on the liver and kidneys. epa.gov

In terms of genotoxicity, diethanolamine does not appear to be genotoxic based on a range of in vitro and in vivo tests. industrialchemicals.gov.au For instance, triethanolamine did not induce mutations in Salmonella typhimurium or sex-linked recessive lethal mutations in Drosophila melanogaster. unit.no

Occupational Exposure Research and Human Health Implications for Alkanolamines

Occupational exposure to alkanolamines is a significant consideration in industries where these compounds are used, such as in metalworking fluids (MWFs), cosmetics, and gas purification processes. ictulsa.comindustrialchemicals.gov.au Research indicates that for workers in machine shops using MWFs containing alkanolamines like monoethanolamine (EA), diethanolamine (DEA), and triethanolamine (TEA), the primary route of exposure is through the skin. industrialchemicals.gov.au

One study found that the amount of DEA on the skin of a machinist's hand after a two-hour work period was 100 times the amount inhaled during the same period. industrialchemicals.gov.au For TEA, this ratio was even higher at 170. industrialchemicals.gov.au This highlights the importance of dermal protection in mitigating exposure.

The human health implications of exposure to alkanolamines can range from irritation to more severe effects. Direct contact with liquid amines can cause severe skin irritation, burns, and eye damage, which can be irreversible. Inhalation of vapors, especially in poorly ventilated areas, can lead to irritation of the nose and throat, headaches, and nausea. Ingestion may be toxic and can cause severe burns to the mouth, throat, esophagus, and stomach.

Chronic exposure to certain alkanolamines has been linked to organ damage in animal studies, particularly affecting the liver and kidneys. Pre-existing conditions such as skin disorders, asthma, and liver or kidney disease may be aggravated by exposure to amines.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Structure-Activity Relationships (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and geometric parameters of molecules. These calculations are fundamental to understanding the structure-activity relationships that govern the chemical's behavior.

Detailed quantum chemical studies on Ethanol (B145695), 2,2'-(propylimino)bis- can determine key molecular properties. The optimized molecular geometry, bond lengths, and bond angles provide a foundational understanding of its three-dimensional structure. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and reactivity in chemical reactions. A smaller energy gap generally implies higher reactivity.

For instance, DFT calculations can be used to compute the dipole moment, which influences the molecule's solubility and interaction with polar solvents. In a study on a related compound, 2,6-bis(bromo-methyl)pyridine, DFT calculations at the B3LYP/6-311G(d,p) level determined a dipole moment of 4.2863 Debye, suggesting its potential as a solvent. Similar calculations for Ethanol, 2,2'-(propylimino)bis- would be invaluable.

Furthermore, these computational methods are instrumental in developing Quantitative Structure-Activity Relationships (QSAR). nih.govnih.govnih.gov By correlating calculated molecular descriptors with experimentally observed biological activity or toxicity, QSAR models can predict the properties of new or untested compounds. nih.gov This predictive capability is a cornerstone of modern chemical safety assessment and drug discovery. nih.govmdpi.com

Table 1: Calculated Molecular Properties of a Related Compound (2,6-bis(bromo-methyl)pyridine) using DFT

| Parameter | Value |

| Total Energy (a.u.) | -5474.0925 |

| Dipole Moment (Debye) | 4.2863 |

| HOMO Energy (eV) | -0.26789 |

| LUMO Energy (eV) | -0.06572 |

| Frontier Orbital Energy Gap (eV) | 5.499024 |

Data sourced from a study on a different, but structurally related, compound to illustrate the outputs of DFT calculations.

Molecular Dynamics Simulations of Interfacial Adsorption and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, making them particularly well-suited for studying interfacial phenomena such as adsorption and the formation of micelles. rsc.org For Ethanol, 2,2'-(propylimino)bis-, which possesses both hydrophilic hydroxyl groups and a hydrophobic propyl group, MD simulations can reveal how it behaves at interfaces, such as air-water or oil-water interfaces.

These simulations can model the spontaneous aggregation of surfactant-like molecules in solution. nih.gov For example, MD simulations have been used to study the self-assembly of various surfactants, providing insights into the formation and structure of micelles. rsc.orgnih.gov This is relevant to understanding how Ethanol, 2,2'-(propylimino)bis- might act as a surfactant or co-surfactant in various formulations. The simulations can track the interactions between the individual molecules, the solvent, and any other components in the system, revealing the driving forces behind micellization. rsc.org

MD simulations are also employed to investigate the interaction of molecules with biological membranes, which is crucial for understanding bioavailability and potential cytotoxicity. technologynetworks.com Studies have simulated the permeation of ethanol through lipid bilayers, showing how its concentration can affect membrane permeability. nih.gov Similar simulations for Ethanol, 2,2'-(propylimino)bis- could elucidate its ability to cross cell membranes.

The influence of co-solvents, like ethanol, on the behavior of surfactants has also been a subject of MD studies. For instance, simulations have shown that ethanol can enhance the dispersity of reverse micelles in supercritical CO2 by solvating ions and preventing further aggregation. nih.gov

Prediction of Environmental Fate and Toxicity Parameters

Computational toxicology is a rapidly growing field that utilizes computational models to predict the adverse effects of chemicals on human health and the environment. nih.gov These in silico methods are becoming increasingly important for prioritizing chemicals for further testing and for risk assessment. mdpi.commdpi.com

For Ethanol, 2,2'-(propylimino)bis-, various computational models can be used to predict its environmental fate and toxicity. Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. mdpi.com By using the chemical structure to predict properties like biodegradability, bioaccumulation potential, and toxicity to various organisms, these models can provide initial assessments without the need for extensive experimental testing. epa.gov

The prediction of toxicity is a major focus of computational toxicology. nih.govresearchgate.net Models can be developed to predict various toxicity endpoints, such as acute toxicity, mutagenicity, and carcinogenicity. mdpi.com These predictive models are often built using machine learning algorithms trained on large datasets of known chemical properties and toxicities. nih.govnih.gov The accuracy of these predictions is continually improving with the development of more sophisticated algorithms and the availability of larger, higher-quality datasets. mdpi.com

Table 2: Example of Predicted Physicochemical and Ecotoxicity Parameters

| Parameter | Predicted Value | Method |

| logKow (Octanol-Water Partition Coefficient) | -0.2 | Cactvs 3.4.8.18 |

| Polar Surface Area (Ų) | 43.7 | Cactvs 3.4.8.18 |

| Water Solubility | Predicted to be high | General chemical principles |

| Biodegradation | Predictions available | Computational models |

| Bioconcentration Factor (BCF) | Predictions available | Computational models |

Note: The table includes some computed properties from PubChem and indicates where predictions from computational models would be applicable. nih.gov

Supramolecular Interactions and Network Formation Analysis

The ability of Ethanol, 2,2'-(propylimino)bis- to form non-covalent interactions, particularly hydrogen bonds, is central to its physical properties and its interactions with other molecules. youtube.comyoutube.com The two hydroxyl groups and the tertiary amine nitrogen atom can all participate in hydrogen bonding, acting as both hydrogen bond donors and acceptors. youtube.com

Computational methods can be used to analyze the formation of supramolecular structures through these interactions. aps.org Molecular dynamics simulations, for example, can model the self-assembly of molecules into larger aggregates or networks driven by hydrogen bonding and other non-covalent forces. nih.govnih.gov These simulations can reveal the preferred geometries of these interactions and the dynamics of their formation and breakage. aps.org

The study of hydrogen bonding networks is crucial for understanding the properties of liquids and solutions. In alcohols, hydrogen bonding leads to the formation of transient supramolecular chains that significantly influence their physical properties, such as viscosity and boiling point. aps.org Atomistic MD simulations have been used to study the effect of ethanol on the secondary structure of proteins, revealing that it can induce intramolecular hydrogen bonding. nih.gov Understanding the supramolecular chemistry of Ethanol, 2,2'-(propylimino)bis- is therefore key to predicting its behavior in various applications.

Emerging Applications and Future Research Trajectories for Ethanol, 2,2 Propylimino Bis

The chemical compound Ethanol (B145695), 2,2'-(propylimino)bis-, also known as N-propyldiethanolamine, is a tertiary amine featuring both a propyl group and two hydroxyethyl (B10761427) groups. This unique structure imparts a combination of properties that make it a valuable molecule in various emerging fields of research and technology. Its future potential is being explored in advanced materials, pharmaceuticals, and sustainable industrial processes.

Q & A

Basic Research Questions

Q. How can researchers synthesize Ethanol, 2,2'-(propylimino)bis- with high yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution between propylamine and ethylene oxide under controlled conditions. Optimization includes:

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent : Use polar aprotic solvents (e.g., ethanol) to enhance nucleophilicity .

- Catalyst : Alkali catalysts (e.g., NaOH) improve ethylene oxide reactivity.

- Purification : Vacuum distillation or column chromatography (silica gel, methanol/chloroform eluent) to isolate the product .

Q. What analytical techniques are critical for confirming the structure and purity of Ethanol, 2,2'-(propylimino)bis-?

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Peaks at δ 2.5–3.0 ppm (N-CH2 protons) and δ 3.5–3.7 ppm (HO-CH2-CH2-N) .

- 13C NMR : Carbons adjacent to nitrogen (≈50–60 ppm) and hydroxyl-bearing carbons (≈60–70 ppm) .

Q. How can researchers determine the solubility profile of Ethanol, 2,2'-(propylimino)bis- in various solvents?

- Gravimetric Analysis : Dissolve known masses in solvents (e.g., water, ethanol, DMSO) at 25°C, filter undissolved material, and calculate solubility (g/L).

- Polarity Assessment : Correlate solubility with solvent polarity indices (e.g., water > ethanol > ethyl acetate) .

Advanced Research Questions

Q. How does alkyl chain length (propyl vs. butyl/ethyl) in iminobis-ethanol derivatives influence physicochemical properties?

- Comparative Studies :

- Log P : Measure partitioning between octanol/water to assess hydrophobicity (longer chains increase log P) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to compare melting points (e.g., propyl derivatives melt at ~80°C vs. butyl at ~70°C) .

- Solubility : Longer alkyl chains reduce aqueous solubility due to increased hydrophobicity .

Q. What strategies mitigate side reactions during derivatization of Ethanol, 2,2'-(propylimino)bis- for surfactant applications?

- Functionalization Challenges :

- Hydroxyl Reactivity : Protect hydroxyl groups with acetyl or trimethylsilyl moieties before alkylation/phosphorylation .

- Byproduct Control : Monitor reactions via TLC and optimize stoichiometry (e.g., 1:2 molar ratio for ethylene oxide addition) .

- Applications : Study micelle formation using dynamic light scattering (DLS) and surface tension measurements .

Q. How can computational modeling predict the toxicity profile of Ethanol, 2,2'-(propylimino)bis- and its analogs?

- In Silico Tools :

- QSAR Models : Correlate alkyl chain length with LD50 values (e.g., ethyl analog LD50 = 4570 mg/kg in rats ).

- Molecular Dynamics : Simulate membrane permeability to assess neurotoxic potential.

Q. How do researchers reconcile discrepancies in synthetic yields reported across studies?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.